N-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-benzenesulfonamide, 95%
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Description
N-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-benzenesulfonamide, 95% is a useful research compound. Its molecular formula is C9H11N5O2S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-benzenesulfonamide, 95% is 253.06334578 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-benzenesulfonamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-benzenesulfonamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Given its structural similarity to other benzenesulfonamide derivatives
Biochemical Pathways
The biochemical pathways affected by MFCD34168865 are currently unknown. Benzenesulfonamide derivatives have been shown to have antibacterial activity , suggesting that this compound may also affect bacterial biochemical pathways.
Result of Action
The molecular and cellular effects of MFCD34168865’s action are currently unknown. As a benzenesulfonamide derivative, it may have potential antibacterial activity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
N-methyl-4-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-10-17(15,16)8-5-3-7(4-6-8)9-11-13-14(2)12-9/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHDFOPJFSUYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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